An In-depth Technical Guide to the Physicochemical Properties of Dimethylphenylsilanol
An In-depth Technical Guide to the Physicochemical Properties of Dimethylphenylsilanol
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dimethylphenylsilanol ((CH₃)₂Si(C₆H₅)OH), a member of the organosilanol family, represents a molecule of significant interest at the interface of organic and inorganic chemistry. Its unique structural attributes—a hydrophilic hydroxyl group directly attached to a silicon atom, which in turn is bonded to both hydrophobic methyl and phenyl groups—confer a fascinating array of physicochemical properties. These characteristics make it a valuable building block in organic synthesis, a functional component in materials science, and a molecule with emerging potential in pharmaceutical applications.[1] This guide, designed for the discerning researcher and drug development professional, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the core physicochemical properties of Dimethylphenylsilanol, grounded in the causality of its molecular structure and supported by established experimental methodologies.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior and potential applications. For Dimethylphenylsilanol, the interplay between the silicon-hydroxyl moiety and the organic substituents is paramount.
Molecular Structure
The Dimethylphenylsilanol molecule consists of a central silicon atom bonded to two methyl groups, one phenyl group, and a hydroxyl group. This tetrahedral arrangement results in a molecule with distinct polar and non-polar regions, a key factor influencing its solubility and reactivity.
// Atom nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", pos="1.2,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="H", pos="2.0,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Methyl 1 H1a [label="H", pos="-1.8,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H1b [label="H", pos="-1.0,-1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; H1c [label="H", pos="-1.8,-0.4!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-0.5,1.4!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Methyl 2 H2a [label="H", pos="-0.9,2.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H2b [label="H", pos="0.3,1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; H2c [label="H", pos="-1.1,1.0!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Ph1 [label="C", pos="1.0,1.0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Phenyl C1 C_Ph2 [label="C", pos="1.8,1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph3 [label="C", pos="2.6,1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph4 [label="C", pos="2.6,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph5 [label="C", pos="1.8,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph6 [label="C", pos="1.0,0.0!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Bonds Si -- O; O -- H; Si -- C1; C1 -- H1a; C1 -- H1b; C1 -- H1c; Si -- C2; C2 -- H2a; C2 -- H2b; C2 -- H2c; Si -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph1; }
Figure 1: Molecular Structure of Dimethylphenylsilanol.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Dimethylphenylsilanol. It is important to note that some reported values, particularly the boiling point, exhibit variability across different sources, likely due to measurements under different vacuum conditions. The physical state at room temperature has been reported as both a solid and a liquid, suggesting a melting point near ambient temperature.
| Property | Value | Source(s) |
| CAS Number | 5272-18-4 | [2][3] |
| Molecular Formula | C₈H₁₂OSi | [2] |
| Molecular Weight | 152.27 g/mol | [2][3] |
| Appearance | Solid or clear colorless liquid | [2] |
| Boiling Point | 60-62 °C at 0.5 mmHg | [4] |
| Density | 0.975 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.514 | [2][4] |
| Flash Point | 91.7 °C (197.1 °F) | [2] |
| pKa | The pKa of the silanol group is influenced by its molecular environment. While a specific experimental value for Dimethylphenylsilanol is not readily available, aryl silanols are generally more acidic than their alkyl counterparts due to the electron-withdrawing nature of the phenyl group. For comparison, the pKa of triphenylsilanol in DMSO is 16.6.[5] | |
| Storage | Store at 2-8°C | [2] |
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
Expected Absorptions: The IR spectrum of Dimethylphenylsilanol is expected to show characteristic bands for the O-H, C-H, Si-C, and Si-O bonds.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded silanol group.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl group.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups.
-
Si-CH₃ Bending: A characteristic sharp peak around 1260 cm⁻¹ is due to the symmetric bending of the Si-CH₃ groups.
-
Si-O Stretch: A strong absorption in the 800-900 cm⁻¹ region is typically assigned to the Si-O stretching vibration of the silanol.
-
Phenyl Group: Characteristic absorptions for the phenyl group are expected in the fingerprint region (e.g., C=C stretching around 1600 cm⁻¹ and C-H out-of-plane bending).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will provide information on the different types of protons and their chemical environment.
-
Si-OH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected for the hydroxyl proton.
-
Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.8 ppm) will correspond to the protons of the phenyl group.
-
Methyl Protons: A sharp singlet in the upfield region (typically δ 0.2-0.5 ppm) will be observed for the six equivalent protons of the two methyl groups attached to the silicon atom.
The carbon NMR spectrum will show distinct signals for the carbon atoms in the methyl and phenyl groups.
-
Methyl Carbons: A signal in the upfield region (typically δ -2 to 2 ppm) is expected for the carbon atoms of the two equivalent methyl groups. Quaternary carbons, such as the nitrilo carbon, often show weaker signals in ¹³C NMR spectra.[3]
-
Phenyl Carbons: Several signals in the aromatic region (typically δ 125-140 ppm) will be observed for the carbon atoms of the phenyl group. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.
Experimental Protocols for Physicochemical Property Determination
To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key properties of Dimethylphenylsilanol.
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Figure 2: General Experimental Workflow for the Characterization of Dimethylphenylsilanol.
Synthesis of Dimethylphenylsilanol
A common and straightforward method for the synthesis of Dimethylphenylsilanol is the hydrolysis of Chlorodimethylphenylsilane.
Principle: The silicon-chlorine bond is readily hydrolyzed by water to form the corresponding silanol and hydrochloric acid. The reaction is typically carried out in the presence of a weak base to neutralize the HCl produced.
Materials:
-
Chlorodimethylphenylsilane
-
Diethyl ether (or other suitable organic solvent)
-
Sodium bicarbonate (or other weak base)
-
Water
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Dissolve Chlorodimethylphenylsilane in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred solution of the chlorosilane.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude Dimethylphenylsilanol.
-
The product can be further purified by vacuum distillation or recrystallization.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature range over which the solid melts can be used to assess its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the Dimethylphenylsilanol sample is dry and finely powdered. If the sample is crystalline, gently grind it in a mortar.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C).[6]
Determination of Solubility
Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle.
Materials:
-
Dimethylphenylsilanol
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Qualitative Assessment:
-
To a series of test tubes, add a small, accurately weighed amount of Dimethylphenylsilanol (e.g., 10 mg).
-
To each tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Vortex each tube for a set period (e.g., 1 minute).
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Quantitative Assessment (Shake-Flask Method):
-
Prepare a saturated solution of Dimethylphenylsilanol in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of Dimethylphenylsilanol in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Determination of pKa
Principle: The pKa of the silanol group can be determined by monitoring a pH-dependent property of the molecule, such as its UV-Vis absorbance or NMR chemical shift, during a titration.
Method: Potentiometric Titration
-
Dissolve a known amount of Dimethylphenylsilanol in a suitable solvent mixture (e.g., a water-alcohol mixture to ensure solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Applications in Research and Drug Development
The unique properties of Dimethylphenylsilanol and related silanols make them valuable in several areas relevant to pharmaceutical research and development.
-
Synthetic Intermediates: The silanol group is a versatile functional handle for further chemical transformations. It can participate in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
-
Bioisosteric Replacement: The "silicon switch," where a carbon atom in a drug molecule is replaced by a silicon atom, is an emerging strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug.[7] The silanol group can act as a bioisostere for a carbinol (C-OH) group, potentially leading to enhanced hydrogen bonding capabilities and altered acidity, which can impact drug-target interactions.[5] Silanols are generally more acidic and have more favorable hydrogen-bond donor properties than their carbinol counterparts.[5][8]
-
Drug Delivery: The silanol functionality allows for the covalent attachment of Dimethylphenylsilanol to the surface of silica-based nanomaterials, which are being explored as drug delivery vehicles.[9] This surface modification can alter the hydrophobicity and drug-loading capacity of the nanoparticles.
-
Derivatizing Agents: The reactivity of the silanol group can be exploited for the derivatization of drugs and other biomolecules prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[10][11][12][13][14] Silylation can increase the volatility and thermal stability of polar analytes.
Safety and Handling
Dimethylphenylsilanol is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.[2]
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